2-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide 2-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 933249-01-5
VCID: VC4305501
InChI: InChI=1S/C20H18F2N2OS/c1-13-18(26-20(24-13)15-3-2-4-17(22)12-15)9-10-23-19(25)11-14-5-7-16(21)8-6-14/h2-8,12H,9-11H2,1H3,(H,23,25)
SMILES: CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C20H18F2N2OS
Molecular Weight: 372.43

2-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide

CAS No.: 933249-01-5

Cat. No.: VC4305501

Molecular Formula: C20H18F2N2OS

Molecular Weight: 372.43

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide - 933249-01-5

Specification

CAS No. 933249-01-5
Molecular Formula C20H18F2N2OS
Molecular Weight 372.43
IUPAC Name 2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Standard InChI InChI=1S/C20H18F2N2OS/c1-13-18(26-20(24-13)15-3-2-4-17(22)12-15)9-10-23-19(25)11-14-5-7-16(21)8-6-14/h2-8,12H,9-11H2,1H3,(H,23,25)
Standard InChI Key BTIKNZLAAZOOQI-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)CC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • 4-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the para position, contributing to electronic effects and metabolic stability.

  • 4-Methyl-1,3-thiazole moiety: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, linked to a 3-fluorophenyl group at the 2-position.

  • Acetamide side chain: A carbonyl-linked ethyl group bridging the thiazole and fluorophenyl components, enabling hydrogen bonding with biological targets.

The SMILES notation (CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)CC3=CC=C(C=C3)F) and InChIKey (BTIKNZLAAZOOQI-UHFFFAOYSA-N) confirm its stereochemical specificity.

Physicochemical Properties

PropertyValue
Molecular FormulaC20H18F2N2OS\text{C}_{20}\text{H}_{18}\text{F}_{2}\text{N}_{2}\text{OS}
Molecular Weight372.43 g/mol
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The compound’s moderate lipophilicity (LogP ~3.8) suggests favorable membrane permeability, while its hydrogen-bonding capacity may facilitate target engagement.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

  • Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones to construct the 4-methyl-1,3-thiazole core.

  • Fluorophenyl incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce fluorine atoms at specific phenyl positions.

  • Acetamide linkage: Amide bond formation between the ethylamine side chain and 4-fluorophenylacetic acid under carbodiimide-mediated conditions.

Yield optimization remains challenging due to steric hindrance from the methyl and fluorophenyl groups, necessitating precise temperature and catalyst control.

Structural Analogues

Comparative studies highlight the impact of fluorine placement on bioactivity:

CompoundStructural VariationBioactivity IC50 (μM)
N-(3-Chloro-2-methylphenyl)-...Chlorine substituent22.19 (PC3 cells)
2-(3-Methoxyphenyl)acetamide...Methoxy group5.41 (SKNMC cells)
Target CompoundDual fluorine, methyl-thiazoleUnder investigation

Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, while the methyl group improves metabolic stability .

Biological Activity and Mechanistic Insights

Antimicrobial Effects

Analogues with acetamide side chains exhibit broad-spectrum activity:

  • N-(1-(3-(4-Acetamidophenyl)thioureido)...: Showed MIC values of 2–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

  • Target Compound: Pending experimental validation, but molecular docking predicts inhibition of bacterial dihydrofolate reductase.

Research Applications and Future Directions

Drug Development

The compound’s dual fluorine atoms and thiazole ring position it as a candidate for:

  • Kinase inhibitors: Targeting EGFR or VEGFR in oncology .

  • Antimicrobial adjuvants: Overcoming resistance in Gram-positive pathogens.

Computational Modeling

Recent docking simulations predict strong binding to:

  • Human carbonic anhydrase IX (Glide score: -9.2 kcal/mol), a hypoxia-inducible enzyme in solid tumors.

  • E. coli DNA gyrase (Glide score: -8.7 kcal/mol), a validated antibacterial target.

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